Methyl tetradec-5-enoate
Description
Methyl tetradec-5-enoate is a fatty acid methyl ester (FAME) derived from tetradec-5-enoic acid, featuring a 14-carbon chain with a double bond at the fifth position and a methyl ester group. Its molecular formula is C₁₅H₂₆O₂, distinguishing it from saturated analogs by reduced hydrogen content due to the double bond . This compound is structurally related to both natural and synthetic esters, with applications in biofuels, cosmetics, and organic synthesis.
Properties
IUPAC Name |
methyl tetradec-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h10-11H,3-9,12-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFYJSDEQGSUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl tetradec-5-enoate can be synthesized through several methods. One common method involves the esterification of tetradec-5-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the coupling of 1-decyne with 1-bromo-3-chloropropane via the Wittig reaction, followed by a Grignard reaction with methyl chloroformate to yield methyl tetradec-5-ynoate. This intermediate is then reduced using Lindlar catalyst to produce this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl tetradec-5-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of diols or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, ozone.
Reduction: Lithium aluminum hydride.
Major Products Formed
Hydrolysis: Tetradec-5-enoic acid, methanol.
Oxidation: Diols, carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Methyl tetradec-5-enoate has several scientific research applications:
Agricultural Biotechnology: It is used in the production of moth sex pheromones for pest control, providing an alternative to insecticides.
Chemical Ecology: Found in the frontal gland secretions of Neotropical termite soldiers, it plays a role in defense mechanisms.
Entomology: Used as a male attractant for chafers, aiding in pest control by trapping male beetles.
Biomedical Research: Exhibits anti-inflammatory, analgesic, and anti-tumor properties in various animal models.
Mechanism of Action
The mechanism of action of methyl tetradec-5-enoate varies depending on its application:
Pest Control: Acts as a pheromone, attracting specific insect species for trapping.
Biomedical Research: The compound interacts with molecular targets involved in inflammation and tumor growth, though the exact pathways are still under investigation.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physical and Chemical Properties
- Boiling/Melting Points: The Δ⁵ double bond in this compound reduces intermolecular van der Waals forces compared to saturated methyl tetradecanoate, leading to a lower melting point .
- Reactivity: The Δ⁵ alkene in this compound is susceptible to oxidation and hydrogenation, unlike saturated analogs . The alkyne in methyl tetradec-2-ynoate undergoes reactions like catalytic hydrogenation to alkanes or nucleophilic additions, distinct from alkene chemistry .
- Spectroscopic Differences: FTIR: this compound shows C=O (~1740 cm⁻¹) and C=C (~1650 cm⁻¹) stretches, while methyl tetradec-2-ynoate exhibits a C≡C stretch (~2100 cm⁻¹) . NMR: The Δ⁵ double bond generates characteristic coupling patterns (e.g., vicinal protons at δ 5.3–5.5 ppm), contrasting with saturated esters’ simple alkyl signals .
Research Findings and Analytical Data
- Gas Chromatography (GC): this compound elutes earlier than saturated analogs (e.g., methyl tetradecanoate) due to increased volatility from reduced molecular weight .
- Mass Spectrometry (MS): Fragmentation patterns differ; the Δ⁵ double bond in this compound produces distinct ions (e.g., m/z 55, 83) compared to saturated esters .
- Biological Activity: While diterpene esters (e.g., torulosic acid methyl ester) exhibit antimicrobial properties, this compound’s bioactivity is less studied but may relate to membrane fluidity modulation .
Biological Activity
Methyl tetradec-5-enoate, a long-chain unsaturated fatty acid ester, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and comparative analysis with related compounds.
Molecular Formula: C15H28O2
Molecular Weight: Approximately 240.39 g/mol
Structure: The compound features a tetradecene chain with a double bond at the fifth carbon position.
This compound exhibits several biological activities primarily through its interactions with cellular pathways and molecular targets:
- Fatty Acid Metabolism: As an unsaturated fatty acid, it plays a role in fatty acid metabolism, particularly in mitochondrial β-oxidation processes. This pathway is crucial for energy production and metabolic regulation in cells.
- Cell Mobility Inhibition: Research indicates that this compound can inhibit cellular mobility, particularly in cancer cell lines such as melanoma. This suggests potential applications in cancer therapy by modulating cell migration and invasion .
Inhibition of Cancer Cell Mobility
A study highlighted the effect of this compound on melanoma cells, demonstrating that it significantly reduces their migratory capabilities. This property is essential for developing therapeutic strategies against metastatic cancer.
Interaction with Molecular Targets
The compound may interact with specific enzymes or receptors involved in signaling pathways that regulate cell proliferation and migration. However, detailed molecular targets remain to be fully elucidated .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with several related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl tetradec-2-enoate | Unsaturated fatty acid ester (C14) | Double bond at position 2; significant bioactivity |
| Ethyl dodecanoate | Saturated fatty acid ester (C12) | Shorter carbon chain; different physical properties |
| Ethyl tetradec-7-enoate | Unsaturated ester (C14) | Double bond at position 7; varied reactivity |
| Ethyl hexadec-9-enoate | Unsaturated ester (C16) | Longer carbon chain influencing physical properties |
This compound's unique structural characteristics contribute to its distinct reactivity and biological activities compared to these similar esters.
Case Studies and Applications
-
Cancer Therapeutics:
- A significant body of research has focused on the potential of this compound as a therapeutic agent in oncology. Its ability to inhibit cell mobility could be harnessed to prevent metastasis in various cancers.
- Biomarker Development:
- Industrial Applications:
Q & A
Q. How should researchers manage and archive raw spectroscopic data for this compound to ensure reproducibility?
- Methodology : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw NMR (FID files), MS (mzXML), and chromatographic data in repositories like Zenodo or Dryad. Include metainstrument parameters, calibration dates, and processing software versions (e.g., MestReNova) .
Key Considerations
- Structural Analysis : SHELX-based refinement () is critical for crystallographic studies but requires validation against spectroscopic data.
- Systematic Reviews : Follow COSMOS-E guidelines () for resolving data contradictions.
- Data Presentation : Align with Extended Essay standards () for clarity and reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
